molecular formula C11H10F3NO2 B1604986 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 785-74-0

3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No. B1604986
CAS RN: 785-74-0
M. Wt: 245.2 g/mol
InChI Key: YOTPJLYOOXQHKX-UHFFFAOYSA-N
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Description

3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide is a chemical substance with the CAS number 785-74-0 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecular formula of 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide is C11H10F3NO2 . The InChI code is 1S/C11H10F3NO2/c1-7(16)5-10(17)15-9-4-2-3-8(6-9)11(12,13)14/h2-4,6H,5H2,1H3,(H,15,17) .


Physical And Chemical Properties Analysis

The molecular weight of 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide is 245.2 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Laboratory Chemicals

3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide: is widely used as a laboratory chemical due to its purity and stability. It serves as a reagent in various chemical syntheses and analytical procedures. Its consistent quality ensures reproducibility in experiments, making it a staple in research laboratories .

Manufacture of Substances

This compound is involved in the manufacture of other complex chemical substances. It can act as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and performance materials, contributing to advancements in these industries .

Material Science Research

In material science, 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide is used to study and develop new materials with potential applications in electronics, construction, and nanotechnology. Its properties may influence the development of novel composites or coatings .

Life Science Research

Life science researchers utilize this compound in biochemistry and molecular biology experiments. It may be used to probe biological pathways or as a building block in the design of bioactive molecules for therapeutic research .

Chromatography

Due to its unique chemical structure, 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide can be used as a standard or reference compound in chromatographic analysis. It helps in the identification and quantification of similar compounds in complex mixtures .

Analytical Chemistry

In analytical chemistry, this compound finds application in method development for quality control. It can be used to calibrate instruments or as a part of validation processes for new analytical techniques .

Biopharma Production

The compound is relevant in biopharmaceutical production, where it may be used in the synthesis of active pharmaceutical ingredients (APIs) or as a part of the formulation process for new drug candidates .

Advanced Battery Science

In the field of advanced battery science, researchers are exploring the use of 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide in the development of high-performance battery materials. Its electrochemical properties could lead to improvements in energy storage technologies .

Safety and Hazards

3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-7(16)5-10(17)15-9-4-2-3-8(6-9)11(12,13)14/h2-4,6H,5H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTPJLYOOXQHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353524
Record name 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide

CAS RN

785-74-0
Record name 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

m-Trifluoromethyl aniline (32.22 g) in benzene was dissolved in benzene and diketene added slowly with mixing. The reaction mixture was allowed to stand at 25° C. The resulting solid product was recrystallized from ethanol to yield 3'-trifluoromethyl acetoacetanilide.
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Synthesis routes and methods II

Procedure details

A two-liter reaction flask fitted with a magnetic stirrer, heating mantle, dropping funnel, thermometer, water-cooled condenser and Dean Stark trap was charged with 156.2 g (1.2 moles) of ethyl acetoacetate and 400 ml of xylene. The dropping funnel contained 161 g (1.0 mole) of 3-aminobenzotrifluoride and 320 ml xylene. The solution in the reaction pot was heated to 135° and the contents of the dropping funnel were added dropwise over a period of three hours. The low-boiling liquid which accumulated in the Dean Stark trap was periodically drained in order to maintain a reaction temperature of about 135°. After four hours, the reaction was judged to be completed and the reaction solution was cooled. There was added 650 ml of hexane. Cooling in an ice bath yielded a white crystalline precipitate. The product was collected on a vacuum filter and dried in an oven. There was obtained 136.6 g (55.7%) of 3'-trifluoromethylacetoacetanilide, m.p. 109°-10°. N.M.R. (CDCl3) ∂ 2.2 (CH3, keto), 3.5 (CH2), 7.2-7.9 (aromatic), 1.8 (CH3, enol).
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320 mL
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650 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.